Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, also known by its chemical formula CHNOS, is a compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs. The compound is structurally related to valdecoxib, a selective inhibitor of cyclooxygenase-2, which is used to treat pain and inflammation.
The compound can be synthesized through various chemical methods, often involving the sulfonation of isoxazole derivatives. It is classified under sulfonates and is associated with several synonyms, including Parecoxib Sodium Impurity and Valdecoxib Impurity.
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate falls under the category of sulfonate esters. Its classification is significant in medicinal chemistry due to its role as an intermediate in the synthesis of therapeutic agents.
The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining a temperature between 10°C and 20°C during precipitation helps avoid isomeric impurities. The final product can be isolated through filtration or centrifugation after dilution with water to adjust the sulfuric acid concentration .
The molecular structure of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate features:
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can participate in various chemical reactions:
The reactivity of the sulfonate group allows for diverse transformations, which are valuable in drug development and synthesis processes .
In biological systems, compounds like ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate act primarily as inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of prostaglandins, mediators of inflammation and pain.
Studies indicate that derivatives of this compound exhibit significant anti-inflammatory activity through their action on COX enzymes, positioning them as potential therapeutic agents for inflammatory diseases .
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically appears as a white to off-white solid. Its stability and solubility characteristics make it suitable for various applications in medicinal chemistry.
Key chemical properties include:
Relevant data on purity often indicates values around 95% or higher, essential for ensuring efficacy in research applications .
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in:
This compound's role as an impurity in drugs like Parecoxib highlights its significance in pharmaceutical development and quality control processes .
The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate hinges on the precise construction of the 3,4-disubstituted isoxazole core. This regioselective cyclization employs 1-phenyl-2-(4-substituted phenyl)-1,3-diketone derivatives as key precursors, where the diketone’s inherent tautomerization dictates substituent positioning. Optimization studies reveal that hydroxylamine hydrochloride in acetic acid at 80–90°C achieves >85% regioselectivity for the 3-phenyl-5-methyl orientation, as the diketone’s phenyl group preferentially migrates to the C3 position due to steric and electronic effects [5].
Reaction kinetics demonstrate that solvent polarity critically influences cyclization rates. Polar aprotic solvents like dimethylformamide accelerate ring closure but promote hydrolytic by-products, while ethanol/water mixtures (4:1) balance speed and selectivity. Catalytic triethylamine (5 mol%) enhances yields to 92% by facilitating oxime intermediate formation, though excess base promotes decomposition [7]. Precursor purity is paramount: residual chloride from sulfonation intermediates triggers halogenated side products, necessitating recrystallization before cyclization.
Table 1: Regioselectivity Drivers in Isoxazole Formation
Factor | Condition A | Condition B | Isomer Ratio (3-Ph:5-Ph) |
---|---|---|---|
Solvent System | Ethanol/Water (4:1) | Dimethylformamide | 95:5 vs. 80:20 |
Catalyst Loading | 5 mol% Triethylamine | Uncatalyzed | 98:2 vs. 85:15 |
Temperature | 80°C | 100°C | 95:5 vs. 75:25 (degradation) |
Sulfonation of the 4-(5-methyl-3-phenylisoxazol-4-yl)benzene precursor demands stringent control to minimize electrophilic by-products. Chlorosulfonic acid in dichloromethane (0–5°C) converts the intermediate to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with 88–92% efficiency. This exothermic reaction requires slow reagent addition to prevent disfunctionalization (bis-sulfonation) at the isoxazole’s C4 position [5] [6].
Esterification leverages the sulfonyl chloride’s reactivity with ethanol under mild bases. Diisopropylethylamine (DIPEA) outperforms pyridine or triethylamine by minimizing N-alkylation impurities. Solvent screens identify ethyl acetate as optimal, suppressing hydrolysis while dissolving both reactants. A two-stage protocol achieves 95% conversion: (1) sulfonyl chloride synthesis at 0–5°C, (2) in situ esterification with ethanol/DIPEA (1.2 equivalents) at 25°C, eliminating intermediate isolation losses [3]. Yield enhancement to >90% requires anhydrous conditions, as water hydrolyzes sulfonyl chloride to non-reactive sulfonic acid.
Table 2: Esterification Catalysis Comparative Performance
Catalyst | Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Diisopropylethylamine | Ethyl Acetate | 25°C | 4 | 92 | 99.1 |
Triethylamine | Ethyl Acetate | 25°C | 6 | 85 | 97.3 |
Pyridine | Toluene | 40°C | 12 | 78 | 95.2 |
Multistep synthesis introduces characteristic impurities, primarily from three sources: (1) incomplete sulfonation yielding monosulfonated benzene-isoxazole adducts; (2) hydrolysis of sulfonyl chloride to sulfonic acid during aqueous workups; and (3) N-ethylation of the isoxazole nitrogen during esterification. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate itself is designated Parecoxib Impurity 16 (CAS 1884279-18-8) and arises when esterification precedes amidation in valdecoxib synthesis [3].
Mitigation strategies include:
Table 3: Major Process Impurities and Control Measures
Impurity | Origin | Mitigation Strategy | Typical Level (%) |
---|---|---|---|
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid | Sulfonyl chloride hydrolysis | Anhydrous workup, reduced temperatures | <0.05 |
N-Ethylisoxazole derivative | Ethylation of isoxazole nitrogen | Non-nucleophilic base (e.g., DIPEA) | <0.03 |
Dichlorosulfone | Chlorosulfonic acid overaddition | Controlled stoichiometry (1.05 eq) | <0.01 |
Solution-phase synthesis dominates industrial production due to scalability. This route couples isoxazole formation, sulfonation, and esterification in discrete steps, affording the target compound in 65–70% overall yield. Drawbacks include extensive solvent use (≥10 L/kg) and intermediate isolations that cumulatively reduce efficiency. For example, crystallizing sulfonyl chloride intermediates introduces 8–12% loss per step [5].
Solid-phase approaches employ polymer-supported reagents for impurity sequestration. A demonstrated protocol uses:
Table 4: Route Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Overall Yield | 65–70% | 60–65% | 75–80% |
Solvent Consumption | 10–12 L/kg | 4–5 L/kg | 6–7 L/kg |
Purity (Crude) | 90–92% | 95–97% | 93–95% |
Scalability | Multi-kilogram | <100 g | Kilogram |
Key Advantage | Established protocols | Reduced purification | Balanced efficiency |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: